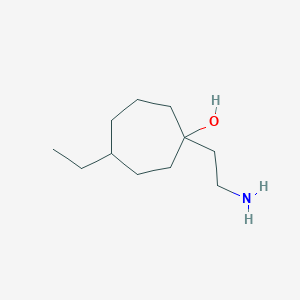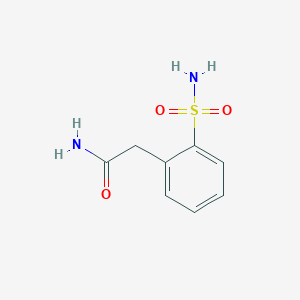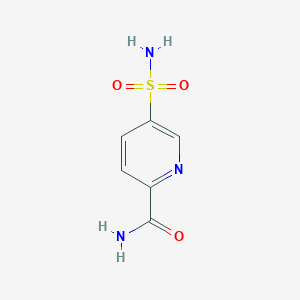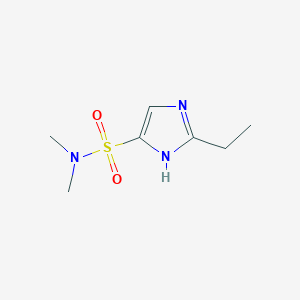
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with dimethylamine and a sulfonating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, industrial methods often incorporate purification steps such as crystallization or distillation to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted imidazole derivatives.
Scientific Research Applications
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A basic imidazole structure without any substituents.
2-methylimidazole: An imidazole with a methyl group at the 2-position.
4,5-dimethylimidazole: An imidazole with methyl groups at the 4 and 5 positions.
Uniqueness
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and dimethyl groups, along with the sulfonamide moiety, enhances its solubility, reactivity, and potential biological activity compared to other imidazole derivatives.
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-8-5-7(9-6)13(11,12)10(2)3/h5H,4H2,1-3H3,(H,8,9) |
InChI Key |
UOFKDWHVLGMLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


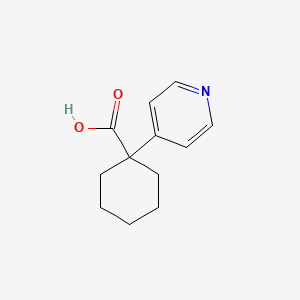
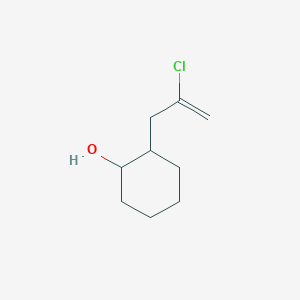
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)

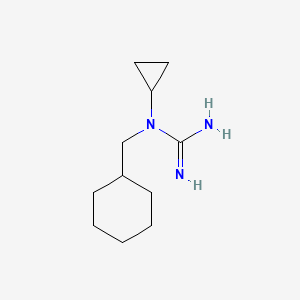
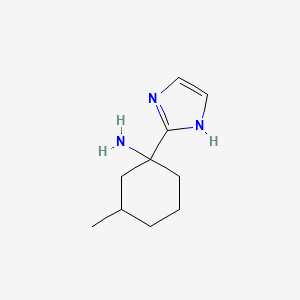

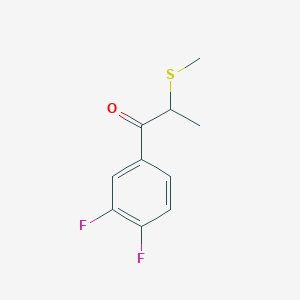
![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)

![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
